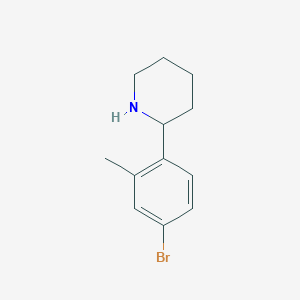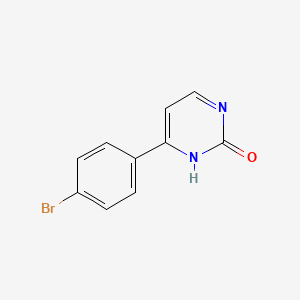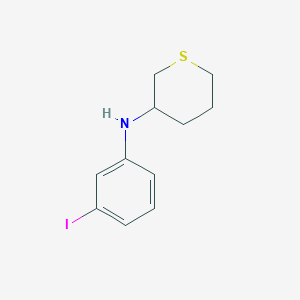
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.21 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydro-2h-thiopyran-3-amine structure. It is a versatile building block in chemical research due to its unique reactivity and stability .
Méthodes De Préparation
The synthesis of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and tetrahydro-2h-thiopyran-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of high-purity starting materials to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design and synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the thiopyran-3-amine structure can engage in hydrogen bonding and other non-covalent interactions. These interactions contribute to the compound’s biological activity and reactivity .
Comparaison Avec Des Composés Similaires
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine can be compared with similar compounds, such as:
n-(3-Bromophenyl)tetrahydro-2h-thiopyran-3-amine: This compound has a bromine atom instead of an iodine atom, resulting in different reactivity and properties.
n-(3-Chlorophenyl)tetrahydro-2h-thiopyran-3-amine: The presence of a chlorine atom affects the compound’s chemical behavior and applications.
n-(3-Fluorophenyl)tetrahydro-2h-thiopyran-3-amine:
Propriétés
Formule moléculaire |
C11H14INS |
|---|---|
Poids moléculaire |
319.21 g/mol |
Nom IUPAC |
N-(3-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Clé InChI |
YPZMSMGOOWVEFS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


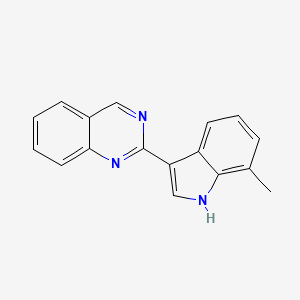
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)


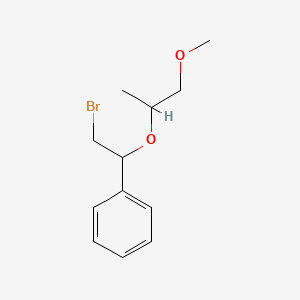
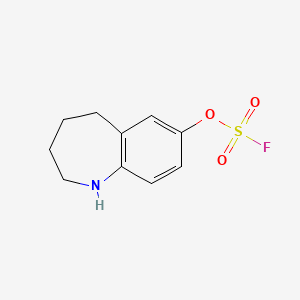
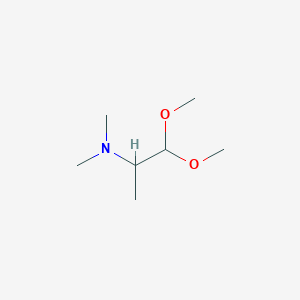
methyl}-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13553737.png)

![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
